molecular formula C12H15N3S B1372811 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-86-5

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1372811
CAS RN: 1086385-86-5
M. Wt: 233.33 g/mol
InChI Key: KMTRRQKJAQTEEY-UHFFFAOYSA-N
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Description

The compound “5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine” is a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “4-Tert-butylphenyl” part of the name suggests the presence of a phenyl (benzene) ring with a tert-butyl group attached at the 4-position .


Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : New synthesis methods for 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been developed, demonstrating the efficiency of ultrasound in these reactions. These methods offer an alternative to conventional synthesis techniques (Erdogan, 2018).
  • Crystal Structure : Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, similar in structure to the queried compound, have been studied for their crystal structure, providing insights into the crystalline forms of such chemicals (叶姣 et al., 2015).

Biological and Chemical Activities

  • Anticancer Activity : Derivatives of thiadiazole, like N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine, have shown significant anticancer activity in studies, highlighting the potential of thiadiazole compounds in cancer treatment (Naskar et al., 2015).
  • DNA Interactions : Thiadiazoles like 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and their interactions with DNA analyzed, demonstrating their potential in therapeutic drug development due to their strong DNA binding abilities (Shivakumara & Krishna, 2021).

Chemical Properties and Reactions

  • Fungicidal Activities : Certain thiadiazole derivatives have shown moderate to good fungicidal activities, indicating their potential use in agricultural or antifungal applications (Mao et al., 2012).
  • Ring Opening Reactions : Studies on the ring-opening reactions of thiadiazole compounds provide valuable insights into their reactivity and potential applications in various chemical synthesis processes (Remizov et al., 2019).

Applications in Chromatography

  • HPLC Stationary Phase : A para-tert-butylcalix[4]arene column containing thiadiazole functional groups has been used for the separation of various compounds in high-performance liquid chromatography (HPLC), demonstrating the utility of thiadiazole derivatives in chromatography (Hu et al., 2012).

Future Directions

The future directions for research on “5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine” would likely depend on its properties and potential applications. Thiadiazoles are a class of compounds with diverse biological activities, so it’s possible that this compound could have interesting biological or medicinal properties .

properties

IUPAC Name

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRRQKJAQTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675431
Record name 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

CAS RN

1086385-86-5
Record name 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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